molecular formula C11H13ClN2O3 B11752182 Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate

Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate

Cat. No.: B11752182
M. Wt: 256.68 g/mol
InChI Key: YVISHWWYVAIPNX-GXDHUFHOSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate is an organic compound with the molecular formula C11H13ClN2O3The compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a hydrazinylidene moiety, which contribute to its reactivity and functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 3-methoxyphenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the methoxyphenyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chloro group allows for versatile chemical modifications, while the methoxyphenyl and hydrazinylidene moieties contribute to its biological activity and interactions .

Biological Activity

Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate, with the CAS number 405872-78-8, is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

  • Molecular Formula: C11H13ClN2O3
  • Molecular Weight: 256.68 g/mol
  • IUPAC Name: this compound
  • CAS Number: 405872-78-8

The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets. The presence of the chloro group facilitates nucleophilic substitution reactions, while the hydrazone moiety may engage in hydrogen bonding with target biomolecules.

Anticancer Potential

Recent studies have highlighted the anticancer properties of hydrazone derivatives. This compound has shown promise in inhibiting cancer cell proliferation through various pathways:

  • Cell Cycle Arrest: The compound has been observed to induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.
  • Apoptosis Induction: It promotes apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Antimicrobial Activity

Research indicates that similar hydrazone derivatives possess significant antimicrobial properties. This compound may exhibit:

  • Bactericidal Effects: Effective against various bacterial strains, potentially through disruption of bacterial cell membranes.
  • Fungicidal Activity: Inhibiting fungal growth by interfering with cellular processes.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; cell cycle arrest
AntimicrobialBactericidal and fungicidal effects
Chemical SynthesisIntermediate in pharmaceutical synthesis

Study 1: Anticancer Activity

A study conducted on hydrazone derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

Study 2: Antimicrobial Efficacy

In a comparative study of various hydrazone compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, suggesting its potential as an antimicrobial agent.

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(3-methoxyphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-5-4-6-9(7-8)16-2/h4-7,13H,3H2,1-2H3/b14-10+

InChI Key

YVISHWWYVAIPNX-GXDHUFHOSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC(=CC=C1)OC)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC=C1)OC)Cl

Origin of Product

United States

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